9-Phenanthrenyltriethoxysilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

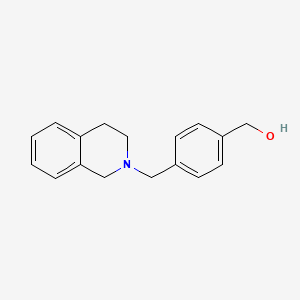

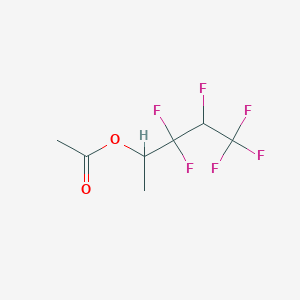

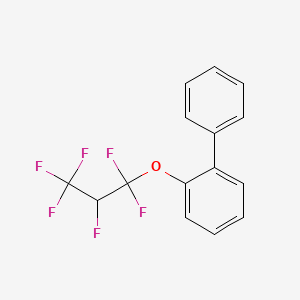

9-Phenanthrenyltriethoxysilane is an organosilicon compound with the molecular formula C20H24O3Si. It is characterized by the presence of a phenanthrene ring system attached to a triethoxysilane group. This compound is of interest in various scientific fields due to its unique combination of aromatic and silicon functionalities .

Mechanism of Action

Biochemical Pathways

The key biochemical pathway involved in the action of PTES is the hydrolysis of its ethoxy groups in the presence of moisture, converting them to silanol (Si-OH) groups . This reaction is crucial for surface modification applications where PTES is used to introduce silanol groups onto various substrates .

Pharmacokinetics

. This property can influence its bioavailability and distribution in an environment.

Action Environment

The action of PTES is influenced by environmental factors such as the presence of moisture. Moisture can promote the hydrolysis of PTES, leading to the formation of silanol groups . These groups can further react with other silanes or metal oxides to form crosslinked networks . This property makes PTES valuable for applications like creating surface primers or coatings .

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo hydrolysis in the presence of moisture, converting the ethoxy groups to silanol (Si-OH) groups . This reaction is important for surface modification applications where 9-Phenanthrenyltriethoxysilane is used to introduce silanol groups onto various substrates.

Cellular Effects

Molecular Mechanism

It is known that the compound can participate in reactions involving both the aromatic core and the silicon functionality. The bulky ethoxy groups (OCH2CH3) around the silicon atom contribute to steric hindrance, which can influence reactivity.

Temporal Effects in Laboratory Settings

It is known that the compound readily undergoes hydrolysis in moist conditions . This suggests that the compound’s effects may change over time in the presence of moisture.

Metabolic Pathways

It is known that the compound can undergo hydrolysis to form ethanol , which is metabolized to acetaldehyde and acetic acid .

Transport and Distribution

Given its hydrolytic sensitivity , it is likely that the compound’s distribution may be influenced by the presence of moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Phenanthrenyltriethoxysilane is typically synthesized by reacting phenanthrene with triethoxysilane in the presence of a Lewis acid catalyst. The reaction involves the formation of a covalent bond between the silicon atom of triethoxysilane and the phenanthrene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

9-Phenanthrenyltriethoxysilane undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of moisture, the ethoxy groups are converted to silanol groups.

Coupling Reactions: The silanol groups formed through hydrolysis can react with other silanes or metal oxides to form crosslinked networks.

Common Reagents and Conditions

Hydrolysis: Water or moisture is the primary reagent.

Coupling Reactions: Other silanes or metal oxides are used as reagents.

Major Products Formed

Hydrolysis: Silanol groups and ethanol.

Coupling Reactions: Crosslinked silane networks.

Scientific Research Applications

9-Phenanthrenyltriethoxysilane has a wide range of applications in scientific research, including:

Surface Modification: Used as a silane coupling agent to modify surfaces of materials like silica and alumina.

Organic Synthesis: Participates in reactions involving both the aromatic core and silicon functionality.

Materials Science: Used in the creation of surface primers and coatings.

Comparison with Similar Compounds

Similar Compounds

- Phenyltriethoxysilane

- Vinyltriethoxysilane

- Methyltriethoxysilane

Uniqueness

9-Phenanthrenyltriethoxysilane is unique due to its combination of a phenanthrene ring system and triethoxysilane group. This structure allows it to participate in a variety of reactions involving both aromatic and silicon functionalities, making it versatile for different applications .

Properties

IUPAC Name |

triethoxy(phenanthren-9-yl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3Si/c1-4-21-24(22-5-2,23-6-3)20-15-16-11-7-8-12-17(16)18-13-9-10-14-19(18)20/h7-15H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJDBJYEDVQKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol](/img/structure/B6322476.png)